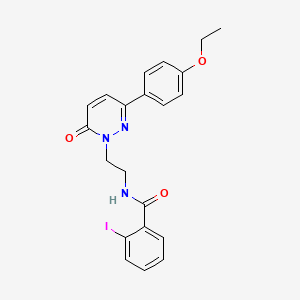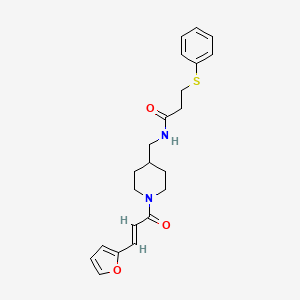![molecular formula C19H20ClNO2S B2502410 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2034416-82-3](/img/structure/B2502410.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is an organic compound that combines various functionalities, making it versatile in both its chemical properties and potential applications. This compound contains a chloro group, a thieno ring fused with a pyridine ring, a phenyl group, and a tetrahydropyran moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves a multi-step process. A common approach may involve:
Formation of the thienopyridine core: : This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: : This could be done via halogenation using reagents like thionyl chloride or phosphorus trichloride.
Attachment of the phenyl group: : This step might involve a Friedel-Crafts acylation using aluminum chloride as a catalyst.
Construction of the tetrahydropyran ring: : This could be performed through a ring-closing reaction using a suitable precursor and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would be optimized for scale, often involving continuous flow processes, which allow for better control over reaction conditions and improved safety profiles. Solvent choice, temperature control, and reaction time are critical factors in achieving high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions could target the chloro group or the ketone moiety, depending on the reagents used.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the chloro site.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in the presence of a catalyst.
Reduction: : Sodium borohydride or lithium aluminum hydride for reducing the ketone; zinc and hydrochloric acid for dehalogenation.
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
From oxidation: : Sulfoxides and sulfones.
From reduction: : Alcohols or dehalogenated products.
From substitution: : Derivatives with different substituents replacing the chloro group.
科学的研究の応用
Chemistry
Synthesis of novel compounds: : Used as an intermediate in creating complex molecules for pharmaceutical research.
Study of reaction mechanisms: : Its diverse functional groups make it suitable for studying various chemical reactions.
Biology
Biochemical studies: : Potential probe for understanding enzyme interactions due to its multifaceted structure.
Medicine
Drug development: : Exploration as a potential therapeutic due to its unique structural attributes.
Industry
Material science: : Potential use in developing new materials with specific chemical properties.
作用機序
The compound's effects are determined by its interactions at the molecular level. It can interact with various molecular targets, such as enzymes, through:
Binding to active sites: : Influencing enzyme activity.
Interacting with receptors: : Modifying signal transduction pathways.
類似化合物との比較
Unique Aspects
What sets (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone apart is the combination of its structural features, which are not commonly found together in one molecule.
Similar Compounds
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenylpiperidin-4-yl)methanone: : Lacks the tetrahydropyran ring.
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-furan-4-yl)methanone: : Substitutes the tetrahydropyran with a furan ring.
(2-bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone: : Contains a bromo group instead of a chloro group.
特性
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2S/c20-17-12-14-13-21(9-6-16(14)24-17)18(22)19(7-10-23-11-8-19)15-4-2-1-3-5-15/h1-5,12H,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRMKBOWWGZVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2502327.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502329.png)

![2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride](/img/structure/B2502335.png)

![4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502338.png)
![N-[2,2-bis(furan-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2502342.png)



![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)


